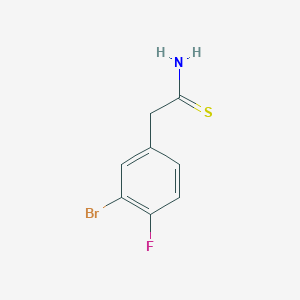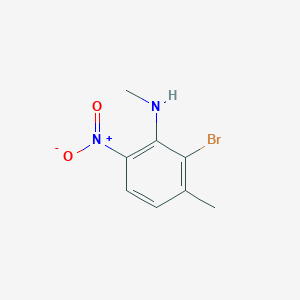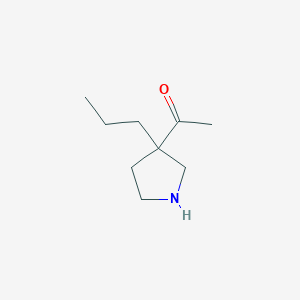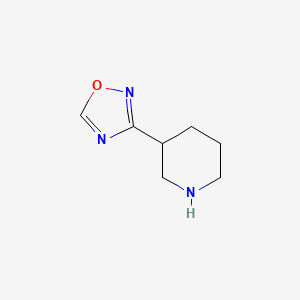
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S. This compound features a benzene ring substituted with a chlorosulfonyl group, a fluorine atom, and a methyl group. It is primarily used as a building block in organic synthesis due to its reactivity profile, which allows it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 3-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 3-fluoro-4-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and hydrochloric acid.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may deactivate the ring towards such reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: Products include sulfuric acid, hydrochloric acid, and the corresponding benzoic acid derivative.
Electrophilic Aromatic Substitution: Products depend on the specific electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the preparation of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of advanced materials with specific chemical properties.
Chemical Biology: The compound is used in the study of biological pathways and the development of biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H6ClFO4S |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
2-chlorosulfonyl-3-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-3-5(8(11)12)7(6(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
AMMSNMOPIHXXKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















